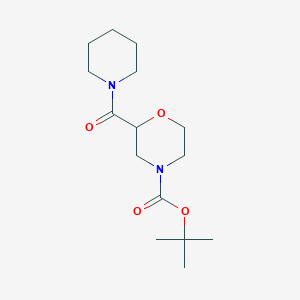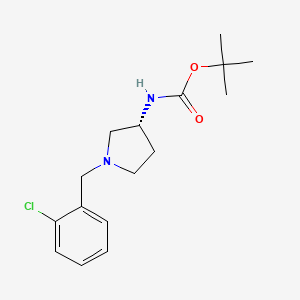
(R)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is a pyrrolidine-based carbamate that has been found to exhibit promising biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Mecanismo De Acción
The mechanism of action of (R)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate is not fully understood, but studies have suggested that it works by inhibiting certain enzymes and signaling pathways involved in inflammation, cancer cell growth, and viral replication. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. Studies have shown that this compound can reduce the production of inflammatory mediators such as prostaglandins and cytokines, leading to a decrease in inflammation. Additionally, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, leading to a decrease in tumor growth and proliferation. Moreover, this compound has been found to inhibit viral replication by interfering with the viral life cycle.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate has several advantages and limitations for lab experiments. One of the main advantages is its potent biological activity, which makes it a promising candidate for the development of new drugs. Additionally, this compound has been found to exhibit high selectivity towards certain enzymes and signaling pathways, making it a useful tool for studying these targets. However, this compound has some limitations, including its complex synthesis method, which can make it difficult to produce large quantities of the compound. Moreover, this compound has not been extensively studied for its potential toxicity and side effects, which could limit its use in clinical settings.
Direcciones Futuras
There are several future directions for the study of (R)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate. One area of research is the development of new drugs based on this compound for the treatment of various diseases such as cancer, inflammation, and viral infections. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential toxicity and side effects. Moreover, future research could focus on the synthesis of analogs of this compound with improved biological activity and selectivity towards specific targets. Overall, the study of this compound has the potential to lead to the development of new drugs with significant therapeutic benefits.
Métodos De Síntesis
The synthesis of (R)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of (R)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidine-3-carboxylate with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product with high yield and purity.
Aplicaciones Científicas De Investigación
(R)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate has been extensively studied for its potential applications in the development of new drugs. This compound has been found to exhibit potent anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has shown promising anticancer activity by inhibiting the growth and proliferation of cancer cells. Moreover, this compound has also been found to possess antiviral properties, making it a potential candidate for the development of new antiviral drugs.
Propiedades
IUPAC Name |
tert-butyl N-[(3R)-1-[(2-chlorophenyl)methyl]pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)18-13-8-9-19(11-13)10-12-6-4-5-7-14(12)17/h4-7,13H,8-11H2,1-3H3,(H,18,20)/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBMRJCGCMAPDV-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

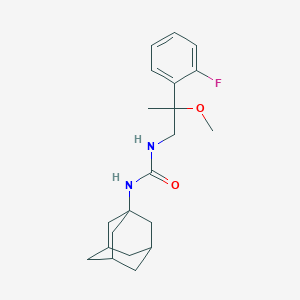
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}propan-1-one](/img/structure/B2391616.png)
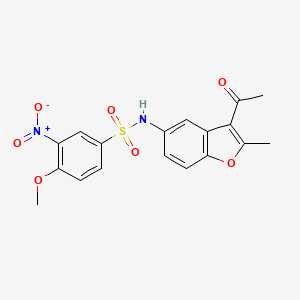
![4-[[(Z)-2-cyano-3-(2,5-dichloro-3-phenylimidazol-4-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2391619.png)

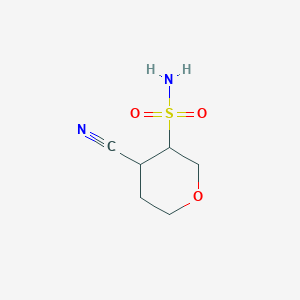
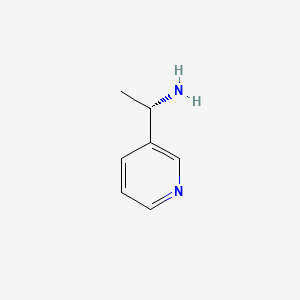
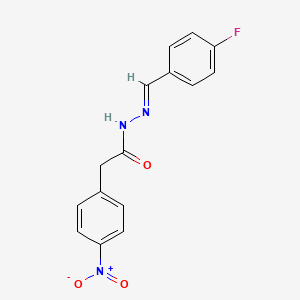
![6-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2391627.png)
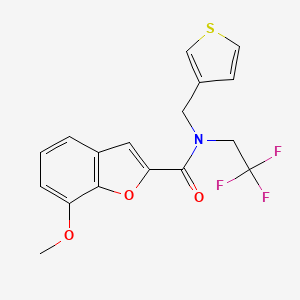
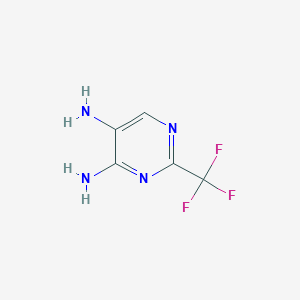
![(2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol](/img/structure/B2391632.png)
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2391633.png)
